REACTION_CXSMILES
|
C1COCC1.[CH2:6]([Mg]Cl)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[NH2:15][C:16]1[C:21](Br)=[N:20][C:19]([Br:23])=[C:18]([Cl:24])[N:17]=1>[Cl-].[Zn+2].[Cl-].Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O>[NH2:15][C:16]1[C:21]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:20][C:19]([Br:23])=[C:18]([Cl:24])[N:17]=1 |f:3.4.5,^1:30,49|
|
Name
|
|
Quantity
|
40 mL
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Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
23.7 mL
|
Type
|
catalyst
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)[Mg]Cl
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Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
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NC1=NC(=C(N=C1Br)Br)Cl
|
Name
|
|
Quantity
|
488 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
After stirring at room temperature for 30 minutes, to the mixture
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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STIRRING
|
Details
|
The mixture was stirred overnight (15 hours
|
Duration
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15 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
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EXTRACTION
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Details
|
the product was extracted with ethyl acetate (×3)
|
Type
|
EXTRACTION
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Details
|
The combined organic extract
|
Type
|
WASH
|
Details
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was washed successively with water (×1) and brine (×1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtration and concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash column chromatography (n-hexane/ethyl acetate=5/1)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=C(N=C1CC1=CC=CC=C1)Br)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.2 mmol | |
AMOUNT: MASS | 3.64 g | |
YIELD: PERCENTYIELD | 87.6% | |
YIELD: CALCULATEDPERCENTYIELD | 87.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |